molecular formula C14H22N2OS B5972210 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate

5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate

Cat. No. B5972210
M. Wt: 266.40 g/mol
InChI Key: DARCETHXGXTKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. The compound is known to have potential therapeutic applications in the treatment of various medical conditions, including pain, inflammation, and neurological disorders.

Mechanism of Action

5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate exerts its effects by binding to and activating the cannabinoid receptor CB2. This receptor is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. Activation of CB2 receptors by 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate leads to a decrease in the release of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Biochemical and physiological effects:
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation in a variety of models, including models of neuropathic pain, inflammatory pain, and osteoarthritis. 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has also been shown to have neuroprotective effects in animal models of epilepsy and multiple sclerosis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate in lab experiments include its high potency and selectivity for the CB2 receptor, which allows for precise modulation of the immune response. However, the limitations of using 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate include its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.

Future Directions

For research on 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate include further investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additional studies are also needed to elucidate the molecular mechanisms underlying its effects and to identify potential off-target effects. Finally, the development of more soluble analogs of 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate may improve its utility as a therapeutic agent.

Synthesis Methods

The synthesis of 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate involves a multistep process that starts with the reaction of 2-thiophenecarboxylic acid with isobutylamine to form the corresponding amide. This intermediate is then reacted with N-methylpyrrolidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product. The trifluoroacetate salt of 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate is obtained by treating the free base with trifluoroacetic acid.

Scientific Research Applications

5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.

properties

IUPAC Name

N-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-10(2)9-16-8-4-5-11(16)12-6-7-13(18-12)14(17)15-3/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARCETHXGXTKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC1C2=CC=C(S2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide

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